3,5-Bis(trifluoromethyl)mandelic acid
Overview
Description
3,5-Bis(trifluoromethyl)mandelic acid is an organic compound with the formula C9H7F6O2. It is a white solid that is soluble in organic solvents. It is a derivative of mandelic acid, where two of its three carboxyl groups are replaced by trifluoromethyl groups. It is used in the synthesis of many organic compounds and has a wide range of applications in medicinal chemistry, biochemistry, and pharmaceuticals.
Scientific Research Applications
Organic Synthesis and Catalysis
Catalytic Applications in Synthesis
Mandelic acid derivatives, including 3,5-Bis(trifluoromethyl)mandelic acid, play a crucial role as organo-catalysts in the synthesis of complex organic molecules. For instance, a study by Singh et al. (2020) demonstrates the use of mandelic acid as an efficient, low-cost catalyst in the synthesis of pharmaceutically interesting compounds such as 3,3-bis(indol-3-yl)indolin-2-ones, bis(indol-3-yl)(aryl)methanes, and tris(indol-3-yl)methanes in aqueous ethanol at room temperature (A. Singh et al., 2020).
Green Chemistry and Sustainable Processes
The pursuit of environmentally friendly catalysis involves the utilization of mandelic acid derivatives. Gaspard-Iloughmane and Roux (2004) highlighted the role of bismuth(III) triflate, an organocatalyst that may be related in reactivity to 3,5-Bis(trifluoromethyl)mandelic acid due to its potential for use in organic synthesis, offering a cheap and green alternative for various synthetic applications (Hafida Gaspard-Iloughmane & C. Roux, 2004).
Material Science
Polymer Synthesis
In the field of materials science, fluorinated mandelic acid derivatives have been explored for the synthesis of advanced polymers. Yin et al. (2005) reported on the synthesis of novel fluorinated polyimides derived from 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane, showcasing the potential of mandelic acid derivatives in creating materials with outstanding thermal stability and mechanical properties (D. Yin et al., 2005).
Corrosion Inhibition
Metal Surface Protection
Mandelic acid derivatives are also investigated for their corrosion inhibition properties. A study by Bentiss et al. (2009) explored the efficiency of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a molecule structurally related to 3,5-Bis(trifluoromethyl)mandelic acid, in inhibiting the corrosion of mild steel in hydrochloric acid medium. This research demonstrates the potential application of mandelic acid derivatives in protecting metal surfaces from corrosion, highlighting their significance beyond the pharmaceutical and synthetic applications (F. Bentiss et al., 2009).
properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O3/c11-9(12,13)5-1-4(7(17)8(18)19)2-6(3-5)10(14,15)16/h1-3,7,17H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVACZNUZAKRYHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373507 | |
Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)mandelic acid | |
CAS RN |
228107-82-2 | |
Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 228107-82-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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